molecular formula C27H24INO4S2 B11663251 (5Z)-5-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-iodo-5-methoxybenzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-iodo-5-methoxybenzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11663251
M. Wt: 617.5 g/mol
InChI Key: OHUWRYSAOHGRHQ-JLPGSUDCSA-N
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Description

The compound (5Z)-5-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-iodo-5-methoxybenzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazolidinone ring, an iodinated benzylidene group, and multiple ether linkages.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-iodo-5-methoxybenzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Thiazolidinone Ring: This can be achieved by reacting a suitable thioamide with a halogenated ketone under basic conditions.

    Introduction of the Iodinated Benzylidene Group: This step involves the condensation of an iodinated benzaldehyde with the thiazolidinone intermediate in the presence of a base.

    Ether Linkage Formation: The final step includes the etherification of the phenolic hydroxyl groups with appropriate alkyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-iodo-5-methoxybenzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzylidene group can be reduced to the corresponding benzyl derivative.

    Substitution: The iodine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted thiazolidinones depending on the nucleophile used.

Scientific Research Applications

(5Z)-5-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-iodo-5-methoxybenzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (5Z)-5-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-iodo-5-methoxybenzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The thiazolidinone ring can interact with enzymes or receptors, potentially inhibiting their activity. The iodinated benzylidene group may also play a role in binding to specific sites on proteins or nucleic acids, affecting their function.

Comparison with Similar Compounds

(5Z)-5-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-iodo-5-methoxybenzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one: can be compared with other thiazolidinone derivatives, such as:

The uniqueness of This compound lies in its combination of functional groups, which confer specific chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C27H24INO4S2

Molecular Weight

617.5 g/mol

IUPAC Name

(5Z)-5-[[4-[2-(3,4-dimethylphenoxy)ethoxy]-3-iodo-5-methoxyphenyl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C27H24INO4S2/c1-17-9-10-21(13-18(17)2)32-11-12-33-25-22(28)14-19(15-23(25)31-3)16-24-26(30)29(27(34)35-24)20-7-5-4-6-8-20/h4-10,13-16H,11-12H2,1-3H3/b24-16-

InChI Key

OHUWRYSAOHGRHQ-JLPGSUDCSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)OCCOC2=C(C=C(C=C2I)/C=C\3/C(=O)N(C(=S)S3)C4=CC=CC=C4)OC)C

Canonical SMILES

CC1=C(C=C(C=C1)OCCOC2=C(C=C(C=C2I)C=C3C(=O)N(C(=S)S3)C4=CC=CC=C4)OC)C

Origin of Product

United States

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